molecular formula C11H18N4O B13172222 N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B13172222
M. Wt: 222.29 g/mol
InChI Key: UZOJRKIEBJHXSL-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1H-imidazole-1-carboxamide core linked to a substituted pyrrolidine moiety, a structural motif commonly explored for its potential biological activity . Compounds within this class have been investigated for a range of therapeutic applications, including as potential agents for treating neurological disorders, pain, convulsions, and asthma . The presence of the 1H-imidazole-1-carboxamide group is a key functional handle, often utilized to modulate the physicochemical properties and binding affinity of lead molecules . Similarly, the (1-ethylpyrrolidin-2-yl)methyl side chain can contribute to the molecule's overall pharmacokinetic profile. Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecular architectures . It is supplied with guaranteed high purity and consistency, making it a reliable reagent for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-14-6-3-4-10(14)8-13-11(16)15-7-5-12-9-15/h5,7,9-10H,2-4,6,8H2,1H3,(H,13,16)

InChI Key

UZOJRKIEBJHXSL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide typically involves:

  • Preparation or procurement of the substituted pyrrolidine intermediate, often 1-ethylpyrrolidin-2-ylmethanamine or a related precursor.
  • Formation of the imidazole-1-carboxylic acid derivative or an activated intermediate such as an imidazole-1-carbonyl chloride.
  • Coupling of the amine functionality of the pyrrolidine derivative with the activated imidazole carboxylic acid intermediate to form the carboxamide bond.

This approach leverages classical amide bond formation chemistry, often employing coupling agents or acid chlorides to activate the carboxylic acid moiety.

Detailed Preparation Steps from Patents and Literature

Synthesis of Pyrrolidine Intermediate
  • The pyrrolidine ring substituted at N1 with an ethyl group and bearing a methylene amine substituent at the 2-position can be synthesized by alkylation of 2-pyrrolidinylmethanamine with ethylating agents or by reductive amination of the corresponding pyrrolidin-2-one derivatives with ethylamine or ethyl halides under controlled conditions.

  • Alternatively, pyrrolidin-2-one derivatives can be chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to form reactive intermediates, which can then be converted to amines or coupled further.

Preparation of Imidazole-1-Carboxylic Acid Derivative
  • Imidazole derivatives can be converted into their corresponding carboxylic acid derivatives or activated acid chlorides by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride under anhydrous conditions at temperatures ranging from 20 °C to 80 °C.

  • The imidazole ring may also be functionalized through Grignard reactions or formylation using N,N-dimethylformamide (DMF) as a formyl source, followed by further oxidation or chlorination steps to yield the carboxylic acid or acid chloride.

Coupling Reaction to Form the Carboxamide
  • The key step involves the nucleophilic attack of the amine group on the pyrrolidine intermediate to the activated imidazole-1-carbonyl chloride or equivalent species, forming the desired carboxamide bond.

  • This reaction is typically conducted in an inert atmosphere (argon or nitrogen) in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0 to 5 °C) to control reactivity and avoid side reactions.

  • After completion, the reaction mixture is quenched with aqueous ammonium chloride or sodium bicarbonate solution, and the product is extracted with organic solvents, washed, dried over anhydrous magnesium sulfate, and purified by crystallization or chromatography.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Pyrrolidine alkylation Ethyl halide, base (e.g., NaH) Room temp to 50 °C DMF, THF 75-85 Controlled alkylation to avoid over-alkylation
Imidazole carboxylation Thionyl chloride or oxalyl chloride 20-80 °C Dichloromethane 80-90 Formation of acid chloride derivative
Amide coupling Pyrrolidinyl amine + imidazole acid chloride 0-5 °C Dichloromethane, THF 70-90 Inert atmosphere, slow addition recommended
Purification Extraction, washing, drying, recrystallization Ambient Various solvents - Final product isolated as white crystalline solid

Alternative Synthetic Routes

  • Some patents suggest the use of carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid group of imidazole derivatives, which then reacts with the pyrrolidine amine to form the carboxamide bond under milder conditions.

  • Reductive amination strategies have also been employed where pyrrolidin-2-one derivatives are reacted with formaldehyde or paraformaldehyde followed by reduction to install the methylene bridge linking the pyrrolidine nitrogen to the imidazole carboxamide moiety.

Supporting Research Findings and Notes

  • The reaction conditions for coupling are critical to avoid side reactions such as polymerization or hydrolysis of reactive intermediates. Cooling and inert atmosphere are standard to maintain product integrity.

  • The use of anhydrous solvents and drying agents like magnesium sulfate ensures removal of moisture that can deactivate acid chlorides or cause hydrolysis of the amide bond.

  • Purification by recrystallization from solvents such as chloroform-cyclohexane mixtures or acetone enhances product purity and yield.

  • Analytical characterization of the product typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Reference(s)
Pyrrolidine Intermediate Synthesis Alkylation of pyrrolidin-2-ylmethanamine with ethyl halide N-alkylation Base, anhydrous solvent, controlled temperature
Imidazole Carboxylic Acid Activation Thionyl chloride conversion of imidazole carboxylic acid Acid chloride formation Anhydrous, 20-80 °C, inert atmosphere
Amide Bond Formation Coupling of pyrrolidine amine with imidazole acid chloride Nucleophilic substitution Low temperature, inert atmosphere, dry solvents
Purification Extraction, drying, recrystallization Physical purification Solvent choice critical for purity

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the pyrrolidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

ASP-azo-ASA (5-(aminoethanoylsulfamoyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide)

  • Structural Features: Incorporates an azo-linked 5-aminosalicylic acid (5-ASA) moiety to the ethylpyrrolidinylmethyl-imidazole carboxamide scaffold.
  • Functional Impact : The azo bond enables colon-specific drug release, enhancing anti-inflammatory efficacy in colitis models compared to standalone 5-ASA or amisulpride (ASP) .
  • Pharmacological Data: Oral administration in mice reduced 2,4-dinitrobenzenesulfonate (DNBS)-induced colitis, with superior reversal of colonic damage and inflammation compared to monotherapies .

N-Methyl-4-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-1-carboxamide (8i)

  • Structural Features : Substituted with phenyl and tetrahydro-2H-pyran-4-yl groups instead of ethylpyrrolidinylmethyl.
  • Synthetic Route : Prepared via carbamoylation of 4-phenyl-1H-imidazole with methyl(tetrahydro-2H-pyran-4-yl)carbamic chloride, yielding a 28% isolated product .
  • Functional Impact : The aromatic phenyl group may enhance target binding affinity, while the tetrahydro-2H-pyranyl group improves metabolic stability compared to aliphatic substituents .

2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp)

  • Structural Features : Benzo[d]imidazole core with a pyrrolidin-3-yl group and 3-oxo-3-phenylpropyl substituent.
  • The 3-oxo-3-phenylpropyl group may enhance kinase inhibition via π-π stacking interactions .

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41)

  • Structural Features : Pyrrole carboxamide core with trifluoromethylpyridinyl and 2-methylimidazolyl substituents.
  • Functional Impact : The trifluoromethyl group increases electronegativity and bioavailability (HPLC purity: 98.67%), while the pyrrole core may reduce metabolic degradation compared to imidazole analogues .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Solubility Predictors Pharmacokinetic Notes
Target Compound 1-Ethylpyrrolidin-2-ylmethyl Moderate lipophilicity (balanced solubility) Potential CNS penetration
8i Phenyl, tetrahydro-2H-pyran-4-yl Low aqueous solubility (aromatic hindrance) Enhanced metabolic stability
5ck Dioxoisoindolinyl, pyrrolidinyl High crystallinity (72% yield) Slow hepatic clearance
ASP-azo-ASA Azo bond, 5-ASA Colon-specific release (pH-sensitive) Reduced systemic exposure

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that imidazole derivatives often exhibit activity against a range of pathogens and may modulate enzymatic activities related to drug metabolism.

Enzyme Interaction

Studies have shown that imidazole compounds can enhance the activity of certain enzymes, such as epoxide hydrolase, which plays a crucial role in detoxifying epoxides produced during drug metabolism. This enhancement correlates with the lipophilicity and electronic properties of the substituents on the imidazole ring .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. They have been tested against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to inhibit bacterial growth is thought to be linked to its interference with protein synthesis in bacterial ribosomes .

Antifungal Activity

Research indicates that imidazole derivatives are effective antifungal agents. They disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects. The specific activity of this compound against fungal pathogens remains an area for further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, providing insights into their pharmacological potential:

  • In Vitro Studies : A study demonstrated that various imidazole compounds could enhance epoxide hydrolase activity significantly at low concentrations, suggesting potential for drug development aimed at metabolic pathways .
  • Antimicrobial Efficacy : In a comparative study, this compound showed promising results against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant bacteria .
  • Mechanistic Insights : Another research effort highlighted that modifications in the imidazole structure could lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and other bacteria
AntifungalPotential activity against fungal pathogens
Enzyme ModulationEnhances epoxide hydrolase activity

Q & A

Q. What are the optimal synthetic routes for synthesizing N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Begin with a nucleophilic substitution reaction between 1-ethylpyrrolidin-2-ylmethanamine and 1H-imidazole-1-carbonyl chloride. Use anhydrous solvents (e.g., DCM or THF) under inert gas (N₂/Ar) to minimize side reactions .
  • Step 2 : Optimize reaction temperature and time. For example, reflux conditions (40–60°C) for 6–12 hours improve yield, as seen in analogous imidazole-pyrrolidine syntheses .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and verify purity (>98%) using HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR Analysis : Key peaks include the imidazole proton (δ ~8.6–9.0 ppm), pyrrolidine methylene protons (δ ~3.8–4.2 ppm), and ethyl group protons (δ ~1.3–1.5 ppm) .
  • LCMS/HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. For example, a calculated mass of 222.1484 g/mol would yield a peak at m/z 223.1557 .
  • IR Spectroscopy : Look for carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., histamine H₁/H₄ receptors). Prioritize derivatives with lower binding energies (<−8 kcal/mol) and stable hydrogen bonds with key residues (e.g., Asp³.³² in GPCRs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Analyze root-mean-square deviation (RMSD < 2 Å) to identify rigid conformers .

Q. How should researchers address contradictory bioactivity data across different assays (e.g., in vitro vs. in vivo)?

Methodological Answer:

  • Embedded Experimental Design : Combine quantitative in vitro assays (e.g., IC₅₀ measurements) with qualitative in vivo pharmacokinetic (PK) studies. For example, use LC-MS/MS to correlate plasma concentrations with efficacy .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., metabolic instability in vivo) .

Q. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce logP from ~2.5 to <1.5, enhancing solubility. Use calculated properties (e.g., Topological Polar Surface Area > 80 Ų) .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes, 1 mg/mL) with NADPH cofactor. Derivatives showing >50% remaining parent compound after 60 minutes are prioritized .

Q. How can structure-activity relationship (SAR) studies inform the design of selective analogs?

Methodological Answer:

  • Substituent Variation : Modify the pyrrolidine ethyl group (e.g., cyclopropyl or fluorinated analogs) to assess steric/electronic effects. Test analogs against off-target receptors (e.g., serotonin 5-HT₂A) .
  • Biological Screening : Use a panel of 10+ receptor/enzyme assays. For example, a 4-methoxyphenyl substitution reduced off-target kinase activity by 70% in a kinase profiling study .

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